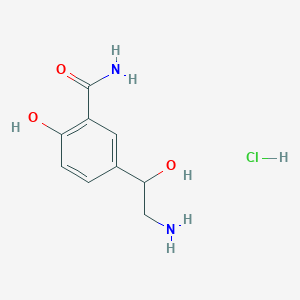

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

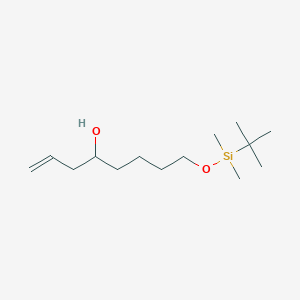

The synthesis of similar compounds, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, involves reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol. These compounds can then be converted to their 2-alkoxy derivatives through reactions with n-alkylbromides in the presence of a base (Narayana et al., 2004).

Molecular Structure Analysis

The structural analysis of benzamide derivatives, like 5-chloro-2-hydroxy-benzamide, reveals intramolecular and intermolecular hydrogen bonds. The X-ray diffraction, infrared spectra, and DFT calculations highlight the impact of these bonds on the molecular geometry and stability (Kawski et al., 2006).

Chemical Reactions and Properties

In the preparation of 5-[(2-hydroxyacyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamides, various conditions and stoichiometric amounts of base are utilized, indicating the compound's reactivity and the influence of synthesis conditions on yields and side reactions (Anelli et al., 1997).

Physical Properties Analysis

The polymorphs of compounds related to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, such as TKS159, have been characterized by X-ray powder diffractometry, thermal analysis, and infrared spectroscopy. These studies provide insights into the thermal stability, phase transitions, and the thermodynamic stability of different crystalline forms (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are influenced by the presence of hydroxyl and amino groups. These groups contribute to the compound's acidity, basicity, and potential for hydrogen bonding, affecting its solubility and reactivity in different media (Ertan et al., 2007).

科学研究应用

Synthesis and Characterization

The compound 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, part of the benzamide family, has been synthesized and characterized in various studies. For instance, Narayana et al. (2004) synthesized a structurally related compound, 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, exploring its potential as an antifungal agent. The compound was characterized using IR, H-NMR, and mass spectral data (Narayana et al., 2004). Similarly, Yanagi et al. (1999) synthesized optical isomers of a closely related benzamide derivative, focusing on their pharmacological activity and characterization through spectroscopic methods (Yanagi et al., 1999).

Antimicrobial and Antioxidant Activities

Benzamide derivatives, including compounds structurally similar to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, have been investigated for their antimicrobial and antioxidant activities. Yang et al. (2015) isolated a new benzamide and other compounds from endophytic Streptomyces and evaluated their antimicrobial and antioxidant activities (Yang et al., 2015). Imramovský et al. (2011) analyzed a series of benzamide derivatives for their activity against various microbial strains and also assessed their activity related to the inhibition of photosynthetic electron transport, demonstrating biological activity comparable to standard agents (Imramovský et al., 2011).

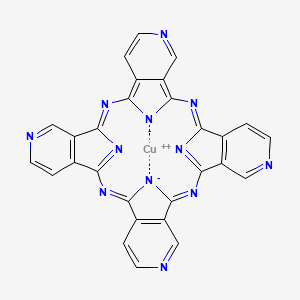

Metalloligand Design and Magnetic Properties

Compounds in the benzamide class, related to 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, have been used as metalloligands in the design of single-molecule and single-chain magnets. Costes et al. (2010) explored such metalloligands with copper ions and lanthanide salts, revealing the Single-Molecule Magnet (SMM) behavior of tetranuclear Tb complexes and the Single-Chain Magnet (SCM) behavior of the Tb chain derivative (Costes et al., 2010).

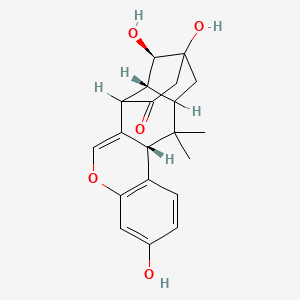

Crystallography and Pharmacological Applications

The crystal structures and pharmacological properties of benzamide derivatives have been extensively studied. For instance, Yanagi et al. (2000) characterized two crystalline forms of a related benzamide derivative, detailing their thermodynamic stability and spectroscopic properties (Yanagi et al., 2000). The pharmacological activities of benzamide derivatives have also been explored, as demonstrated by Navas et al. (1998), who investigated the receptor binding affinities of analogues of a potential antipsychotic agent, revealing moderate to potent affinities for dopamine D2, serotonin 5-HT1a, and serotonin 5-HT2 receptors (Navas et al., 1998).

属性

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLDETSVEUQULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride | |

CAS RN |

32780-65-7 |

Source

|

| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/no-structure.png)

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)